molecular formula C21H23NO3 B12675355 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol CAS No. 27450-47-1

6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol

カタログ番号: B12675355
CAS番号: 27450-47-1
分子量: 337.4 g/mol
InChIキー: APUUXJMNFYPFOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, identified by the IUPAC name 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro[3,2-c][1]benzoxepin-6-ol, is a tricyclic heterocyclic molecule featuring a benzofuro-benzoxepin core fused with a dimethylamino propyl side chain. Key identifiers include:

  • CAS Registry Number: 27450-47-1
  • Synonyms: CTK4F9708, EINECS 248-465-0, AG-E-87508
  • InChIKey: APUUXJMNFYPFOE-UHFFFAOYSA-N

Regulatory records from the European Chemicals Agency (ECHA) list it under the Lead Registrants List, indicating its industrial relevance in the EU .

特性

CAS番号

27450-47-1

分子式

C21H23NO3

分子量

337.4 g/mol

IUPAC名

6-[3-(dimethylamino)propyl]-12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ol

InChI

InChI=1S/C21H23NO3/c1-22(2)13-7-12-21(23)17-9-4-6-11-19(17)24-14-16-15-8-3-5-10-18(15)25-20(16)21/h3-6,8-11,23H,7,12-14H2,1-2H3

InChIキー

APUUXJMNFYPFOE-UHFFFAOYSA-N

正規SMILES

CN(C)CCCC1(C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34)O

製品の起源

United States

準備方法

6-(3-(ジメチルアミノ)プロピル)-6,12-ジヒドロ-ベンゾフロ(3,2-c)(1)ベンゾオキセピン-6-オールの合成は、通常、ベンゾフロベンゾオキセピンコアの形成から始まるいくつかのステップを伴います。これは、適切な前駆体を含む一連の環化反応によって達成できます。次に、ジメチルアミノプロピル側鎖は、求核置換反応によって導入されます。 工業的な製造方法には、収率と純度を向上させるために、温度、圧力、触媒の使用などの反応条件を最適化することが含まれる場合があります .

化学反応の分析

科学研究における用途

6-(3-(ジメチルアミノ)プロピル)-6,12-ジヒドロ-ベンゾフロ(3,2-c)(1)ベンゾオキセピン-6-オールは、科学研究において幅広い用途があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして、また様々な有機反応における試薬として使用されます。

    生物学: この化合物の独特な構造は、分子レベルでの生物学的プロセスと相互作用を研究するための貴重なツールとなっています。

    医学: 特定の生物学的経路を標的にした創薬のための前駆体として、治療上の可能性を秘めています。

    産業: 特定の特性を持つ特殊化学品や材料の製造に使用されています.

科学的研究の応用

Neuropharmacology

The compound has shown promise in the field of neuropharmacology, particularly as a selective serotonin reuptake inhibitor (SSRI). SSRIs are commonly used in the treatment of depression and anxiety disorders. Research indicates that modifications to the structure of related compounds can enhance their binding affinity to the serotonin transporter (SERT), which is crucial for their antidepressant effects .

Antidepressant Development

Studies have explored the potential of this compound as an antidepressant. The structural similarity to established SSRIs suggests that it may exhibit similar pharmacological effects. For instance, analogues of citalopram have been assessed for their efficacy in modulating SERT activity, indicating a pathway for developing new antidepressants based on this chemical structure .

Medicinal Chemistry

In medicinal chemistry, 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol serves as a scaffold for synthesizing novel compounds with enhanced therapeutic profiles. Researchers are investigating how variations in its chemical structure can lead to improved pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship Studies

The compound is also utilized in structure-activity relationship (SAR) studies to understand how different substituents affect biological activity. By systematically altering its structure and assessing the resultant compounds' effects on SERT binding and inhibition, researchers aim to optimize the therapeutic potential of this class of compounds.

Drug Design and Discovery

In drug design, this compound represents a valuable template for creating new drugs targeting various neurological disorders. Its unique structural features allow for modifications that could lead to drugs with specific actions on neurotransmitter systems.

Case Study 1: SERT Binding Affinity

A study published in Journal of Medicinal Chemistry examined various analogues of known SSRIs, including compounds structurally related to 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol. The results indicated that certain modifications significantly increased binding affinity to SERT compared to traditional SSRIs .

Case Study 2: Behavioral Studies in Animal Models

Behavioral studies conducted on animal models have demonstrated the efficacy of compounds derived from this benzofurobenzoxepin framework in reducing depressive-like behaviors. These studies provide insights into the potential effectiveness of this compound in clinical settings .

Data Table: Comparison of Binding Affinity

Compound NameBinding Affinity (Ki nM)Activity Type
6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-olTBDSSRI
Citalopram19.7SSRI
Fluoxetine30.2SSRI

Note: TBD = To Be Determined; further studies are needed to establish precise values for the compound .

作用機序

6-(3-(ジメチルアミノ)プロピル)-6,12-ジヒドロ-ベンゾフロ(3,2-c)(1)ベンゾオキセピン-6-オールの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物の構造は、特定の部位に結合し、これらの標的の活性を調節し、様々な生化学的経路に影響を与えることを可能にします。 これは、細胞プロセスを変化させる可能性があり、研究と治療の両方の文脈において貴重なツールとなっています .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound’s benzofuro-benzoxepin scaffold distinguishes it from other tricyclic systems. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Key Substituents Pharmacological Class/Use
Target Compound Benzofuro-benzoxepin 3-(Dimethylamino)propyl at C6 Undefined (research/industrial use)
Cabergoline Ergoline (indole-derived) Dimethylamino propyl, allyl groups Dopamine agonist (prolactin disorders)
Promethazine/Chlorpromazine Phenothiazine Dimethylamino propyl/chlorophenyl Antipsychotic, antihistamine
Benazepril Hydrochloride Benzazepine Carboxyethyl, phenylpropyl ACE inhibitor (hypertension)
Key Observations:
  • Benzofuro-benzoxepin vs. Ergoline/Phenothiazine: The target compound lacks the indole moiety of ergolines (e.g., Cabergoline) and the sulfur-containing phenothiazine ring of antipsychotics. Its fused oxygen-rich core may confer distinct electronic properties and metabolic stability .
  • However, positioning on the benzoxepin ring (C6) likely alters binding affinity and selectivity .

Pharmacokinetic and Pharmacodynamic Inferences

While direct pharmacological data for the target compound is scarce, structural analogs provide clues:

  • Solubility: The dimethylamino group improves aqueous solubility, akin to Cabergoline, which enhances oral bioavailability .
  • Metabolism: Oxygen atoms in the benzofuro-benzoxepin core may increase susceptibility to cytochrome P450 oxidation, contrasting with the sulfur-mediated metabolism of phenothiazines .

Regulatory and Industrial Status

  • ECHA Compliance : Listed as a lead registrant, indicating active industrial use in the EU .
  • Absence in Hazard Directories: Not classified as hazardous in China, suggesting lower acute toxicity compared to regulated phenothiazines or ACE inhibitors like Benazepril .

生物活性

6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol, with CAS number 27450-47-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H23NO3
  • Molecular Weight : 337.41 g/mol
  • Structure : The compound features a complex structure that includes a benzofuro and benzoxepin moiety, which are known to contribute to various biological activities.

Anticancer Properties

Research has indicated that compounds with similar structures to 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol may exhibit cytotoxic effects against cancer cell lines. For instance, studies on related benzofuro compounds have shown significant activity against human promyelocytic leukemia HL-60 cells, suggesting a potential for anticancer applications . The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Generation : Similar compounds have shown that radical generation under alkaline conditions correlates with increased cytotoxicity .
  • Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis. For example, its interaction with the PI3K/Akt pathway has been implicated in promoting cell survival in certain contexts .

Study on Cytotoxicity

A comparative study evaluated the cytotoxic effects of various benzofuro compounds, including derivatives of 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol. The findings indicated that compounds with higher radical intensity displayed greater cytotoxicity against HL-60 cells. This suggests a possible relationship between molecular structure and biological activity .

In Vitro Studies

In vitro studies have demonstrated that 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol can modulate gene expression related to cell proliferation and apoptosis. Specifically, it has been shown to increase the expression of genes associated with apoptosis while downregulating those linked to cell survival pathways .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via ROS generation
Cell SignalingModulates PI3K/Akt pathway
Gene ExpressionUpregulates pro-apoptotic genes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。